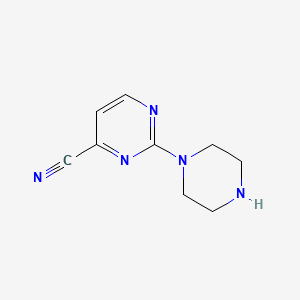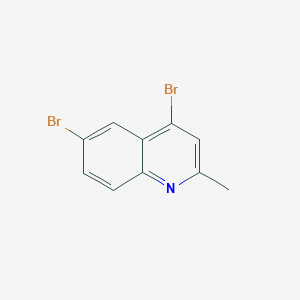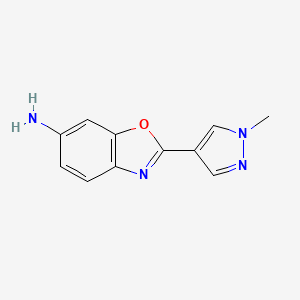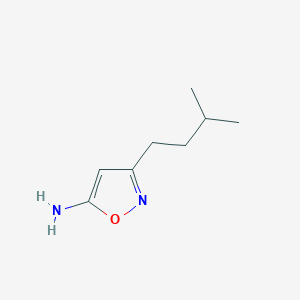![molecular formula C10H14BrN3 B1415228 1-[(6-溴吡啶-2-基)甲基]吡咯烷-3-胺 CAS No. 1872936-37-2](/img/structure/B1415228.png)
1-[(6-溴吡啶-2-基)甲基]吡咯烷-3-胺
描述
1-(6-Bromopyridin-2-yl)methylpyrrolidin-3-amine, also known as 6-Bromo-1-methyl-pyrrolidin-3-amine, is an organic compound that is widely used in scientific research. It is a derivative of pyrrolidine and is synthesized by the reaction of pyrrolidine with 6-bromopyridine. This compound has a variety of applications in scientific research due to its unique properties, such as its high solubility in water and its ability to act as a ligand for metal ions.
科学研究应用
合成和中间体
- 1-[(6-溴吡啶-2-基)甲基]吡咯烷-3-胺是制备各种化合物的关键中间体。例如,它在合成 N-甲基-N-[(1S)-1-[(3R)-吡咯烷-3-基]乙基]胺中起关键作用,该中间体用于开发针对兽医病原体的抗生素普利马floxacin (Fleck 等,2003)。
结构表征
- 多晶型物的结构表征研究使用了 1-[(6-溴吡啶-2-基)甲基]吡咯烷-3-胺的衍生物。一个例子是 1-(4-甲基吡啶-2-基)硫脲及其衍生的 2-氨基噻唑的多晶型物的检查,展示了不同的分子间氢键模式 (Böck 等,2020)。
催化和配体开发
- 该化合物已用于开发高效的刘易斯碱性三(二烷基氨基)取代的联吡啶。这些合成化合物,包括吡咯烷基-TPY,预计将具有高度刘易斯碱性和作为各种应用中的配体的效率 (Kleoff 等,2019)。
新型衍生物的合成
- 该化合物有助于合成新型吡啶衍生物,这些衍生物已被研究其作为液晶手性掺杂剂和各种生物活性的潜力,包括抗血栓和生物膜抑制特性 (Ahmad 等,2017)。
胺的合成
- 它已被用于吡咯并[1,2-a]吲哚中的空间受阻伯胺的合成,表明其在复杂有机化合物合成中的用途 (Jirkovsky 等,1991)。
催化剂的开发
- 研究表明其在合成半拉制的 (亚氨基)吡啶钯 (II) 配合物中的应用,该配合物用作选择性乙烯二聚催化剂。这证明了它在催化剂开发和工业应用中的作用 (Nyamato 等,2015)。
属性
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-10-3-1-2-9(13-10)7-14-5-4-8(12)6-14/h1-3,8H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOVTIQLGUZQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1415147.png)



![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)


![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)




